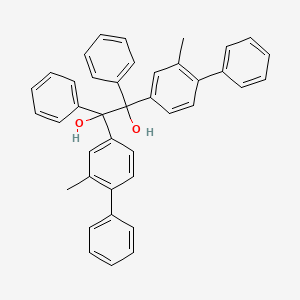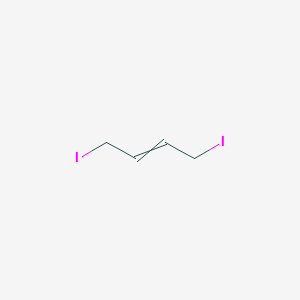
Mesityl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesityl sulfide, also known as 1,1’-sulfanediylbis(2,4,6-trimethylbenzene), is an organic compound with the molecular formula C18H22S. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) connected by a sulfur atom. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mesityl sulfide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with sodium sulfide in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with sodium chloride as a byproduct.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic coupling of mesitylene with sulfur. This process often involves the use of a metal catalyst, such as palladium or nickel, to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Mesityl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesityl sulfoxide and mesityl sulfone. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield mesityl thiol. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. For example, reaction with halogens can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require specific solvents and temperature control.
Major Products:
Oxidation: Mesityl sulfoxide, mesityl sulfone.
Reduction: Mesityl thiol.
Substitution: Halogenated mesityl derivatives.
Aplicaciones Científicas De Investigación
Mesityl sulfide finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.
Industry: this compound is used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of mesityl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can participate in various chemical reactions, including oxidation and reduction, which can modulate the activity of biological molecules. Additionally, the mesityl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Mesityl oxide: An organic compound with a similar mesityl group but different functional groups.
Mesitylene: A hydrocarbon with three methyl groups attached to a benzene ring, lacking the sulfur atom present in mesityl sulfide.
Thiophenol: Contains a sulfur atom bonded to a phenyl group, similar to this compound but with different substituents.
Uniqueness of this compound: this compound is unique due to the presence of two mesityl groups connected by a sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry.
Propiedades
Número CAS |
5324-71-0 |
|---|---|
Fórmula molecular |
C18H22S |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C18H22S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clave InChI |
YGBOWMSNMMPEHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)SC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


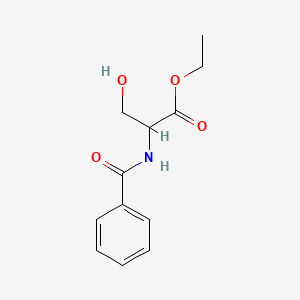
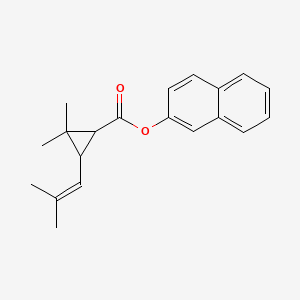
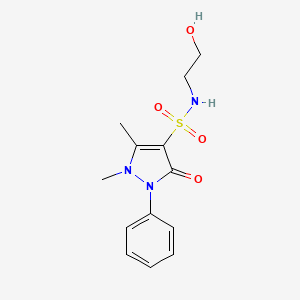
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
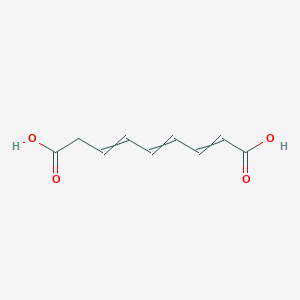
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
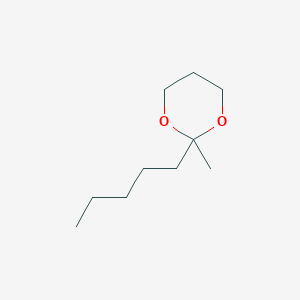
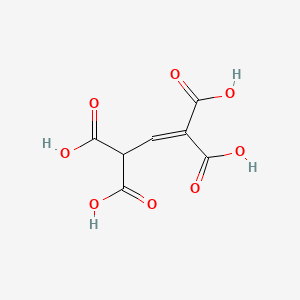

![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
